(R)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-ethyl-4,5-dihydrooxazole
Description
(R)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-ethyl-4,5-dihydrooxazole is a chiral oxazoline derivative characterized by a pyridine core substituted with a dicyclopentylmethyl group at the 6-position and an ethyl group at the 4-position of the oxazoline ring. Key properties include:
- Molecular Formula: C₂₁H₃₀N₂O
- Molecular Weight: 326.48 g/mol .
- Storage: Requires an inert atmosphere and refrigeration (2–8°C) to maintain stability .
- Hazard Profile: Classified with warnings for skin irritation (H315) and eye irritation (H319), necessitating protective measures during handling .
This compound is primarily used in laboratory research, such as in asymmetric catalysis or ligand design, but is explicitly advised against for drug or household applications .
Properties
IUPAC Name |
(4R)-2-[6-(dicyclopentylmethyl)pyridin-2-yl]-4-ethyl-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O/c1-2-17-14-24-21(22-17)19-13-7-12-18(23-19)20(15-8-3-4-9-15)16-10-5-6-11-16/h7,12-13,15-17,20H,2-6,8-11,14H2,1H3/t17-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVZELBQWXPAKH-QGZVFWFLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1COC(=N1)C2=NC(=CC=C2)C(C3CCCC3)C4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1COC(=N1)C2=NC(=CC=C2)C(C3CCCC3)C4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-ethyl-4,5-dihydrooxazole typically involves multi-step organic reactions. The process begins with the preparation of the pyridine ring, followed by the introduction of the dicyclopentylmethyl group through alkylation reactions. The oxazole ring is then formed via cyclization reactions involving appropriate precursors. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of ®-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-ethyl-4,5-dihydrooxazole is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The use of advanced purification techniques such as chromatography and crystallization ensures that the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
®-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-ethyl-4,5-dihydrooxazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of ®-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-ethyl-4,5-dihydrooxazole, each with distinct chemical and physical properties.
Scientific Research Applications
®-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-ethyl-4,5-dihydrooxazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ®-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-ethyl-4,5-dihydrooxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridine Ring
(a) Dicyclohexylmethyl vs. Dicyclopentylmethyl Substituents
- Compound: (R)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-ethyl-4,5-dihydrooxazole Molecular Formula: C₂₃H₃₄N₂O Molecular Weight: 354.53 g/mol .
(b) Trifluoromethyl Substituent
Substituent Variations on the Oxazoline Ring
(a) Ethyl vs. Methyl Groups
- Compound : (R)-2-(6-Benzhydrylpyridin-2-yl)-4-methyl-4,5-dihydrooxazole
(b) Phenyl vs. Ethyl Groups
Steric and Electronic Modifications
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
